Differential Inhibitory Activity Against Heme Oxygenase-1 (HO-1) vs. HO-2
The target compound demonstrates quantifiable, albeit weak, activity against heme oxygenase-1 (HO-1) with an IC50 of 69 µM, while showing no significant inhibition of the HO-2 isoform (IC50 > 100 µM) [1]. This isoform selectivity profile, though not potent, provides a defined baseline for this specific scaffold. It contrasts with other benzoxazine derivatives, such as those studied by Floresta et al., where select compounds exhibited nanomolar potency against HO-1 (e.g., IC50 of 0.40 µM for (R/S)-1) [2]. This comparison highlights that the 3-(4-bromophenyl) substitution yields a distinct, low-potency HO-1 inhibition profile, which may be advantageous in studies where potent HO-1 inhibition is not desired or where off-target effects on the HO-1/HO-2 axis need to be minimized.
| Evidence Dimension | HO-1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 69 µM |
| Comparator Or Baseline | Benzoxazine derivatives from Floresta et al. (2017); Compound (R/S)-1: IC50 = 0.40 µM |
| Quantified Difference | Target compound is >170-fold less potent than comparator compound (R/S)-1 |
| Conditions | Inhibition of Sprague-Dawley rat spleen microsomal HO-1 assessed as bilirubin formation after 60 mins by spectrophotometric analysis |
Why This Matters
For applications requiring a chemical probe with minimal interference on the HO-1/HO-2 system, this compound offers a characterized, low-potency baseline, unlike many other benzoxazine derivatives which are often designed for high potency.
- [1] BindingDB Entry BDBM50438653. Inhibition of rat spleen microsomal HO-1. View Source
- [2] Floresta, G. et al. 3D-QSAR and molecular modeling studies on 2,3-dihydro-1,4-benzodioxine and 2,3-dihydro-1,4-benzoxazine derivatives as potent HO-1 inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25(13), 3387-3396. View Source
